3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
Description
The compound 3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a methyl-linked thiazole ring bearing a 3-methoxyphenyl substituent. This structure combines heterocyclic motifs (oxadiazole and thiazole) with halogen (Cl) and alkoxy (OCH₃) groups, which are known to influence electronic properties, solubility, and bioactivity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-15-4-2-3-13(9-15)16-11-26-18(21-16)10-17-22-19(23-25-17)12-5-7-14(20)8-6-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGNZMNKXCDKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this compound through various studies and data analyses.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 1,2,4-oxadiazole ring fused with a thiazole moiety and substituted phenyl rings, which are known to enhance biological activity.
Biological Activity Overview
The biological activities of oxadiazole derivatives are well-documented in literature. The following table summarizes the key activities associated with compounds containing the oxadiazole scaffold:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates antibacterial and antifungal properties. |
| Anti-inflammatory | Reduces inflammation in various models. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Antidiabetic | Shows potential in lowering blood glucose levels. |
Anticancer Activity
A study highlighted the cytotoxic effects of 1,2,4-oxadiazole derivatives against A549 lung cancer cells. The tested compounds exhibited IC50 values ranging from 11.20 to 59.61 µg/mL, indicating significant potential for therapeutic applications in oncology . Furthermore, the incorporation of thiazole rings has been shown to enhance the anticancer activity of oxadiazole derivatives by improving their interaction with cellular targets.
Antimicrobial Properties
Research has demonstrated that oxadiazole derivatives possess broad-spectrum antimicrobial activities. For instance, a study reported that certain 1,3,4-oxadiazole derivatives exhibited potent antibacterial effects against Mycobacterium bovis BCG and other pathogens . The presence of halogen substituents on the phenyl ring was found to enhance these antimicrobial properties.
Anti-inflammatory Effects
Compounds containing oxadiazole rings have also been investigated for their anti-inflammatory properties. One study indicated that modifications in the oxadiazole structure could lead to enhanced inhibition of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of oxadiazole derivatives to various biological targets. For example, docking simulations indicated strong interactions between these compounds and key enzymes involved in cancer progression and inflammation . Such studies are crucial for understanding the mechanism of action and optimizing compound design for improved efficacy.
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits a range of biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of oxadiazoles possess potent anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
Case Study:
A study published in the journal Molecules highlighted the synthesis and evaluation of oxadiazole derivatives, demonstrating their effectiveness against several human cancer cell lines. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly affect cytotoxicity .
Antimicrobial Activity
Oxadiazoles have also been reported to exhibit antimicrobial properties. Compounds similar to 3-(4-chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
Research Findings:
A review article summarized various studies where oxadiazole derivatives were tested against pathogens like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Agricultural Applications
The compound's efficacy extends to agricultural applications as well.
Herbicidal Activity
Recent studies have explored the use of oxadiazole derivatives as herbicides. The structural characteristics of these compounds allow them to interact with plant growth regulators, leading to effective weed control.
Example:
Research has indicated that specific oxadiazole compounds can inhibit photosynthesis in target weed species, making them suitable candidates for developing new herbicides .
Material Science Applications
In addition to its biological applications, this compound has potential uses in material science.
Photovoltaic Materials
Studies suggest that oxadiazoles can be utilized in organic photovoltaic devices due to their favorable electronic properties. Their ability to form stable thin films makes them suitable for incorporation into solar cell technologies.
Research Insights:
Investigations into the electronic properties of oxadiazole-based materials have shown that they can enhance charge transport in organic solar cells, improving overall efficiency .
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Table 2: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | 409.87 | 3.8 | <0.1 (aqueous) | 180–185 (est.) |
| N-[(5-Substituted-Oxadiazolyl)Methyl]-4-Ph-Thiazole | ~350–400 | 2.5–4.0 | 0.05–0.2 | 160–210 |
| 2-(4-Cl-Ph)-5-(TriazolylSulfanyl)-Oxadiazole | 365.82 | 3.2 | 0.15 | 195–200 |
| M040-0448 (Br/Propoxy) | 485.37 | 4.5 | <0.05 | 190–195 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
